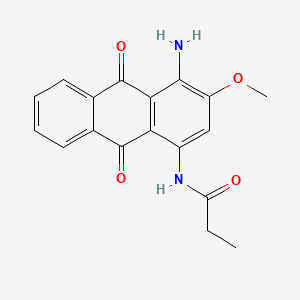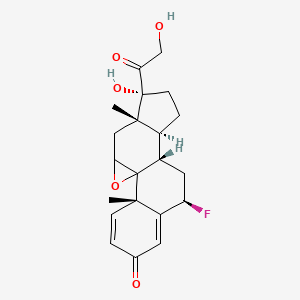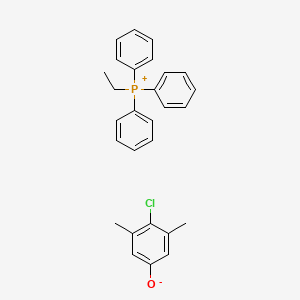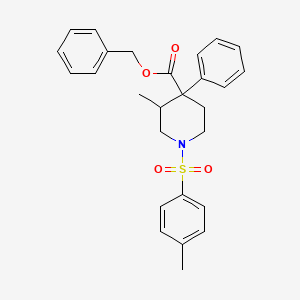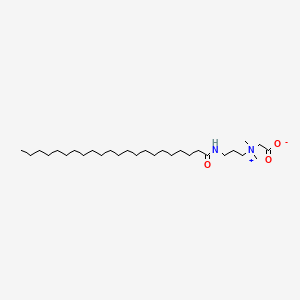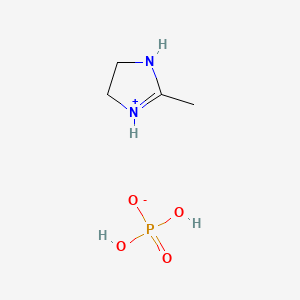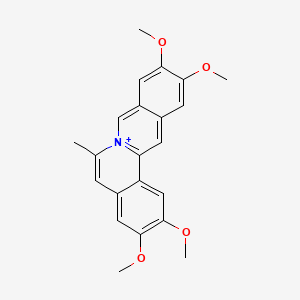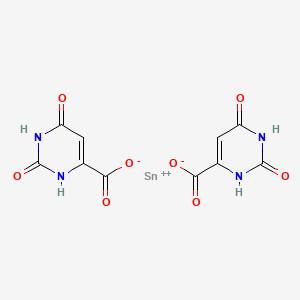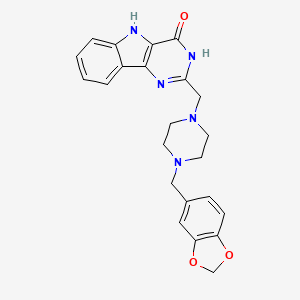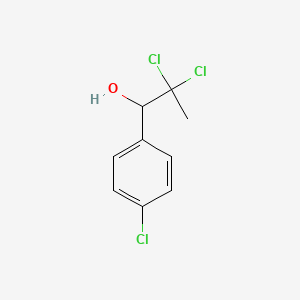
4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol is a chemical compound with the molecular formula C9H9Cl3O It is known for its unique structure, which includes a benzene ring substituted with a chloro group and a methanol group attached to a dichloroethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol typically involves the chlorination of alpha-(1,1-dichloroethyl)benzenemethanol. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups like hydroxyl, amino, or alkoxy groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Hydroxylated, aminated, or alkoxylated derivatives
Aplicaciones Científicas De Investigación
4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol involves its interaction with molecular targets such as enzymes or receptors. The chloro and dichloroethyl groups can influence the compound’s binding affinity and specificity towards these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)ethanol
- 4-Chloro-alpha-methylbenzyl alcohol
- 4-Chlorophenylmethylcarbinol
Uniqueness
4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol is unique due to the presence of both chloro and dichloroethyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
37610-56-3 |
|---|---|
Fórmula molecular |
C9H9Cl3O |
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H9Cl3O/c1-9(11,12)8(13)6-2-4-7(10)5-3-6/h2-5,8,13H,1H3 |
Clave InChI |
VPCQMIQNSVRPAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=C(C=C1)Cl)O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



